5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid is a heterocyclic organic compound that contains both isoxazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Click Chemistry: One common method involves the [3+2] cycloaddition reaction between an azide and an alkyne, followed by subsequent functional group modifications.
Condensation Reactions:
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the construction of more complex molecules. Biology: Medicine: The compound's derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties. Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its derivatives and the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid: Similar structure but with a benzyl group instead of a methyl group.
5-(1-Aryl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid: Similar structure but with an aryl group instead of a methyl group.
Uniqueness: 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of isoxazole and triazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-11-3-5(8-10-11)6-2-4(7(12)13)9-14-6/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFQDHZYFZRNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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